Progesterone 11-hemisuccinate

Übersicht

Beschreibung

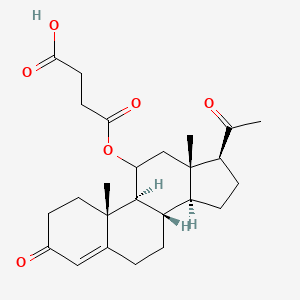

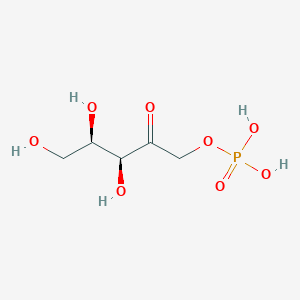

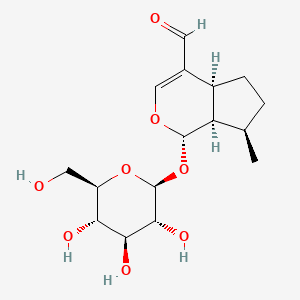

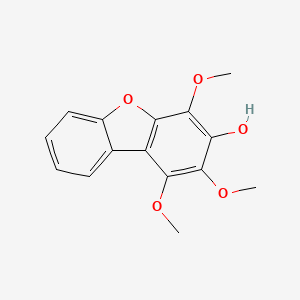

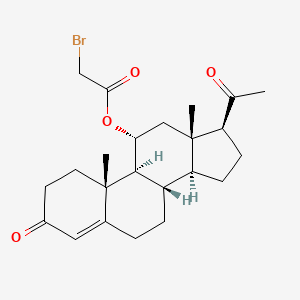

Progesterone 11-hemisuccinate is a steroid ester that is the O-succinoyl derivative of 11α-hydroxyprogesterone . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety .

Synthesis Analysis

The synthesis of 11α-hemisuccinylprogesterone from 11α-hydroxyprogesterone has been improved by using 4-dimethylaminopyridine (DMAP) in refluxing dioxane, a highly nucleophilic polar solvent .

Molecular Structure Analysis

The molecular formula of Progesterone 11-hemisuccinate is C25H34O6 . Its average mass is 430.534 Da and its monoisotopic mass is 430.235535 Da .

Wissenschaftliche Forschungsanwendungen

Enzyme Immunoassay Development

Progesterone 11-hemisuccinate has been instrumental in developing sensitive enzyme immunoassays (EIAs) for measuring progesterone in various biological samples, such as horse plasma and bovine milk. These assays have utilized progesterone analogs, like 11 alpha-hydroxyprogesterone 11-hemisuccinate, to create enzyme-coupled antigens, demonstrating significant advancements in hormonal analysis methods (Seeger et al., 1979); (Sauer et al., 1981).

Radioimmunoassay Enhancement

The compound has been used to enhance radioimmunoassays for progesterone, allowing for more accurate and sensitive detection in plasma. These advancements have improved the understanding of progesterone levels in various physiological states (Abraham et al., 1971); (Kothari et al., 1995).

Fluorescent Histochemical Detection

Progesterone 11-hemisuccinate has been used to create fluorescent conjugates for detecting hormone receptors in cancer tissue specimens. This innovative approach provides a new avenue for studying hormone receptor presence and characteristics in various types of cancerous tissues (Gaetjens & Pertschuk, 1980).

Monoclonal Antibody Production

The synthesis of monoclonal antibodies to progesterone has been facilitated by using progesterone 11-hemisuccinate as an antigen. This development is crucial for creating sensitive and specific immunoassays to detect progesterone in body fluids, which can have broad applications in both clinical and research settings (Fantl et al., 1981).

Photoaffinity Labeling

Progesterone 11-hemisuccinate has been employed in photoaffinity labeling to identify progesterone-binding proteins in brain membranes. This technique aids in understanding the interactions of progesterone at the cellular level, particularly in the nervous system (Büküşoğlu & Krieger, 1994).

Fluoroimmunoassay Development

The development of fluoroimmunoassays for progesterone in human serum or plasma has been facilitated using progesterone 11-hemisuccinate. This method offers an alternative to radioimmunoassays, providing similar levels of accuracy and precision without the use of radioactive materials (Allman et al., 1981).

Influence on Antibody Affinity

Progesterone 11-hemisuccinate derivatives have been synthesized and their cross-reactivities with progesterone analyzed. This research provides insights into how the chemical structure of substituents affects the immunological properties of derivatives, which is crucial for optimizing immunoassays (Bacigalupo et al., 1988).

Safety And Hazards

Progesterone, the parent compound of Progesterone 11-hemisuccinate, is classified as Carcinogenicity Category 1B and Reproductive toxicity Category 1A according to the 2012 OSHA Hazard Communication Standard . It may cause cancer and may damage fertility or the unborn child .

Relevant Papers

One relevant paper titled “TIRF-based biosensor for sensitive detection of progesterone in milk based on ultra-sensitive progesterone detection in water” discusses the use of an immunoassay for the hormone progesterone in cow’s milk . Another paper titled “Radioimmunoassay kit formulation and its validation for serum progesterone using progesterone radiotracer purified by gel filtration” discusses the use of a radioimmunoassay kit for serum progesterone .

Eigenschaften

IUPAC Name |

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNFGYRYNBDIH-RMIGRTJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978187 | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Progesterone 11-hemisuccinate | |

CAS RN |

62624-72-0 | |

| Record name | 11-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62624-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progesterone 11-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)